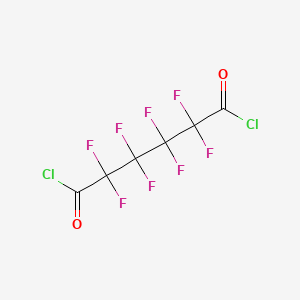

Octafluoroadipoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl2F8O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSYNEZFBAPQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379719 | |

| Record name | Perfluoroadipoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-06-1 | |

| Record name | Perfluoroadipoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluoroadipoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of octafluoroadipoyl chloride from octafluoroadipic acid"

An In-depth Technical Guide to the Synthesis of Octafluoroadipoyl Chloride from Octafluoroadipic Acid

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of this compound from its precursor, octafluoroadipic acid. This compound is a crucial fluorinated building block in the development of advanced polymers, pharmaceuticals, and specialty materials, prized for the unique properties conferred by its high fluorine content. This document details the underlying chemical principles, including reaction mechanisms with common chlorinating agents, and presents a field-proven, step-by-step methodology for the synthesis, purification, and characterization of the target compound. Emphasis is placed on causality behind experimental choices, robust safety protocols, and self-validating analytical techniques to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Diacyl Chlorides

Perfluorinated compounds play a pivotal role in modern materials science and medicinal chemistry. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, leading to enhanced thermal stability, chemical resistance, and metabolic stability. Octafluoroadipic acid (OFA), a C6 perfluorinated dicarboxylic acid, and its derivative, this compound (OFAC), are exemplary of this class of compounds.[1][2]

OFAC, with the chemical formula C₆Cl₂F₈O₂, serves as a highly reactive bifunctional monomer.[3] Its two acyl chloride groups are readily susceptible to nucleophilic attack, making it an ideal precursor for the synthesis of high-performance fluoropolymers, such as polyamides and polyesters. These polymers are utilized in applications demanding extreme durability and specialized surface properties. In the pharmaceutical sector, OFAC is employed as a cross-linking agent and a building block for complex fluorinated molecules. This guide provides the necessary technical details for its efficient and safe synthesis in a laboratory setting.

Chemical Principles and Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The core principle involves replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. This is necessary because the hydroxyl group is a poor leaving group, whereas the resulting acyl chloride is highly reactive towards nucleophiles, making it a versatile synthetic intermediate.

Several reagents can effect this transformation, with thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂) being the most common.

-

Thionyl Chloride (SOCl₂): This is often the reagent of choice for laboratory-scale preparations. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the product purification.[4][5][6]

-

Phosphorus Pentachloride (PCl₅): This is also an effective chlorinating agent. A documented synthesis of this compound from octafluoroadipic acid specifically utilizes PCl₅, reporting a yield of 73.5%.[3] The primary byproduct is phosphorus oxychloride (POCl₃), which must be separated from the desired product, typically by distillation.

-

Oxalyl Chloride ((COCl)₂): This reagent is highly effective and also produces only gaseous byproducts (CO₂, CO, HCl). It is often used for more sensitive substrates but can be more expensive than thionyl chloride.

This guide will focus on the thionyl chloride method due to its efficiency and the convenient removal of byproducts.

Reaction Mechanism with Thionyl Chloride

The reaction proceeds through a well-established mechanism:

-

The oxygen atom of the carboxylic acid's hydroxyl group performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.[7]

-

A chloride ion is eliminated, and subsequent deprotonation (often by a base like pyridine or catalytically by DMF, if used) yields a reactive chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. This step is followed by the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes into sulfur dioxide and another chloride ion.[6][7]

This entire process is irreversible as the gaseous SO₂ and HCl byproducts escape the reaction vessel, driving the equilibrium towards the product.[6]

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of octafluoroadipic acid to this compound using thionyl chloride.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | M. Wt. ( g/mol ) | Notes |

| Octafluoroadipic Acid | 336-08-3 | C₆H₂F₈O₄ | 290.07 | >98% purity.[1] Must be thoroughly dried before use. |

| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 | Reagent grade, freshly distilled if necessary. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, used as a catalyst. |

| Anhydrous Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent (optional, for azeotropic removal).[8] |

Equipment

-

Round-bottom flask (three-neck)

-

Reflux condenser with a gas outlet/drying tube (filled with CaCl₂ or connected to a gas bubbler)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Vacuum distillation apparatus (short path or fractional)

-

Cold trap (for vacuum pump protection)

-

Standard laboratory glassware (graduated cylinders, beakers, etc.)

-

Schlenk line or nitrogen/argon gas setup for maintaining an inert atmosphere.

Safety Precautions: A Critical Overview

Hazard Analysis:

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water to release toxic gases (SO₂ and HCl).[9][10] Causes severe skin burns and eye damage.

-

This compound (OFAC): Corrosive and reacts with moisture.[11] Expected to cause severe skin burns and eye damage, similar to other acyl chlorides.[9] Inhalation may be harmful.

-

Byproducts (HCl, SO₂): Toxic and corrosive gases.

Mandatory Safety Procedures:

-

All operations must be conducted within a certified chemical fume hood.[12]

-

Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, a face shield, nitrile or neoprene gloves (check compatibility), and a flame-resistant lab coat.[10]

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[13]

-

Have an appropriate quenching agent (e.g., sodium bicarbonate solution for acidic spills) and a spill kit readily available.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a gas outlet connected to a bubbler containing mineral oil or an acid trap), and a dropping funnel. Purge the entire apparatus with dry nitrogen or argon.

-

Charging the Reactor: To the flask, add 29.0 g (0.10 mol) of dry octafluoroadipic acid.

-

Reagent Addition: Through the dropping funnel, slowly add 35.7 g (21.8 mL, 0.30 mol, 3.0 equivalents) of thionyl chloride to the flask while stirring. Add 2-3 drops of anhydrous DMF as a catalyst. Note: The reaction will likely begin to evolve gas (HCl, SO₂) upon addition.

-

Reaction Conditions: Once the initial effervescence subsides, gently heat the reaction mixture to a gentle reflux (approx. 80-90 °C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours, or until the gas evolution ceases and the solid octafluoroadipic acid has completely dissolved.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by one of two methods:

-

Direct Distillation: Rearrange the apparatus for simple distillation and carefully distill off the excess thionyl chloride (b.p. 76 °C).

-

Azeotropic Removal (Recommended): Add 50 mL of anhydrous toluene to the flask and remove the solvent-reagent mixture via rotary evaporation. This process can be repeated to ensure all thionyl chloride is removed.[14]

-

Purification by Vacuum Distillation

The crude this compound is a liquid that requires purification to remove non-volatile impurities and any remaining byproducts.

-

Setup: Assemble a vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss. Ensure all joints are properly sealed and a cold trap is placed between the apparatus and the vacuum pump.

-

Distillation: Gently heat the crude product under reduced pressure. Collect the fraction that distills at the appropriate boiling point. The boiling point of the non-fluorinated analogue, adipoyl chloride, is 105-107 °C at 2 mmHg.[15] The boiling point of this compound will be in a similar range under vacuum.

-

Product Collection: Collect the purified, colorless liquid product in a pre-weighed, dry flask under an inert atmosphere. The expected yield is typically in the range of 70-85%.

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Characterization of Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Infrared (IR) Spectroscopy: The most telling change will be the disappearance of the broad O-H stretching band (typically ~2500-3300 cm⁻¹) from the carboxylic acid and the appearance of a strong, sharp C=O stretching band for the acyl chloride at a higher wavenumber (typically ~1780-1815 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: Will show characteristic signals for the fluorinated carbon chain.

-

¹³C NMR: The carbonyl carbon signal will shift significantly compared to the starting material.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and confirm the molecular weight of the product (326.96 g/mol for C₆Cl₂F₈O₂).[3]

Conclusion

The synthesis of this compound from octafluoroadipic acid is a straightforward yet critical procedure for accessing a versatile fluorinated building block. By employing thionyl chloride as the chlorinating agent under anhydrous conditions, high yields of the desired diacyl chloride can be achieved. Strict adherence to safety protocols is paramount due to the hazardous nature of the reagents and products involved. The robust protocol outlined in this guide, coupled with rigorous purification and analytical characterization, provides researchers with a reliable method for producing high-purity this compound for advanced research and development applications.

References

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 336-06-1 Name: this compound.

- ChemicalBook. (n.d.). This compound synthesis.

- TCI Chemicals. (2024). SAFETY DATA SHEET.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). Adipoyl chloride.

- TCI AMERICA. (n.d.). Octafluoroadipic Acid.

- Santa Cruz Biotechnology. (n.d.). Octafluoroadipic acid | CAS 336-08-3.

- TCI AMERICA. (n.d.). Octafluoroadipic Acid | 336-08-3.

- National Institutes of Health. (n.d.). Octafluoroadipic acid | C6H2F8O4 | CID 67640. PubChem.

- ChemicalBook. (2025). OCTAFLUOROADIPIC ACID | 336-08-3.

- TCI AMERICA. (n.d.). This compound.

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- QIBO. (2023). Adipic Acid and Thionyl Chloride Reaction: A Guide to Understanding.

- ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride.

- Wikipedia. (n.d.). Adipoyl chloride.

- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.

- ChemicalBook. (n.d.). Adipoyl chloride synthesis.

- ResearchGate. (2025). Acid Chloride/ chloroformate purification?.

- BenchChem. (n.d.). Purification techniques for products of decanoyl chloride synthesis.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. scbt.com [scbt.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Adipic Acid and Thionyl Chloride Reaction: A Guide to Understanding - Knowledge [xiangyuch.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Adipoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 336-06-1 Name: this compound [xixisys.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Adipoyl chloride - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to Octafluoroadipoyl Chloride (CAS Number: 336-06-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Octafluoroadipoyl Chloride, CAS Number 336-06-1. As a highly reactive, fluorinated difunctional acyl chloride, this compound presents unique opportunities and challenges in synthetic chemistry. This document is structured to deliver not just data, but actionable insights grounded in established chemical principles, catering to the needs of researchers in materials science and drug development.

Core Identity and Molecular Architecture

This compound, systematically named 2,2,3,3,4,4,5,5-octafluorohexanedioyl dichloride, is a C6 perfluorinated diacyl chloride.[1][2][3][4] Its fundamental characteristics are summarized below.

| Identifier | Value | Source |

| CAS Number | 336-06-1 | [2][3] |

| Molecular Formula | C₆Cl₂F₈O₂ | [2][3][4] |

| Molecular Weight | 326.96 g/mol | [2][3][4] |

| Canonical SMILES | C(=O)(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)Cl | [5] |

| InChI | InChI=1S/C6Cl2F8O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18 | [5] |

The molecular structure is defined by a six-carbon backbone where the carbons at positions 2 through 5 are fully fluorinated. This perfluorinated chain is terminated at both ends by highly reactive acyl chloride functional groups.

Figure 1: 2D Structure of this compound.

Physicochemical Properties: An Overview

Detailed experimental data on the physical properties of this compound are not widely available in the reviewed literature. However, based on its structure and comparison with its non-fluorinated analog, adipoyl chloride, certain characteristics can be inferred. The high degree of fluorination is expected to significantly influence its boiling point and density, likely increasing them relative to adipoyl chloride due to the higher molecular weight and strong intermolecular forces.

| Property | Value | Notes |

| Boiling Point | Data not available | Expected to be higher than adipoyl chloride (105-107 °C at 2 mmHg) due to higher molecular weight.[6] |

| Melting Point | Data not available | Adipoyl chloride has a melting point of -17 °C.[7] The fluorinated analog may have a different melting point due to altered crystal packing. |

| Density | Data not available | Expected to be significantly higher than adipoyl chloride (1.259 g/mL) due to the presence of heavy fluorine atoms.[6] |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents. | The high reactivity of the acyl chloride groups dictates its solubility and handling requirements. |

Synthesis and Purification

The primary route for the synthesis of this compound is through the reaction of its corresponding dicarboxylic acid, octafluoroadipic acid, with a chlorinating agent. A documented method utilizes phosphorus pentachloride (PCl₅), affording the diacyl chloride in good yield.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is charged with octafluoroadipic acid.

-

Reagent Addition: Two molar equivalents of phosphorus pentachloride are added to the flask.

-

Reaction Conditions: The mixture is gently heated to initiate the reaction. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.

-

Work-up and Purification: After the reaction is complete, the product is isolated by fractional distillation under reduced pressure to separate it from the phosphorus oxychloride byproduct.

Figure 2: Synthesis of this compound.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the two electrophilic acyl chloride groups. The presence of the electron-withdrawing perfluorinated alkyl chain further enhances the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack.

Key Reactions:

-

Hydrolysis: Reacts vigorously with water and moisture to form octafluoroadipic acid and hydrochloric acid. This necessitates handling under anhydrous conditions.

-

Alcoholysis: Reacts with alcohols to form the corresponding diesters.

-

Aminolysis: Reacts with primary and secondary amines to form polyamides. This is a key reaction for its application in polymer synthesis.

-

Reaction with Carboxylate Salts: Can react with carboxylate salts to form mixed anhydrides.

The general mechanism for these reactions is nucleophilic acyl substitution, proceeding through a tetrahedral intermediate.

Spectroscopic Characterization (Predicted)

-

¹⁹F NMR: This would be the most informative NMR technique. Due to the symmetry of the molecule, two distinct multiplets would be expected for the -CF₂- groups at the α and β positions relative to the carbonyls. The chemical shifts would be in the characteristic range for perfluoroalkyl chains.[8][9][10]

-

¹³C NMR: The spectrum would show signals for the carbonyl carbons, which are expected to be in the range of 160-180 ppm. The fluorinated carbons would exhibit complex splitting patterns due to C-F coupling.[11][12][13]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching in acyl chlorides would be expected in the region of 1750-1815 cm⁻¹. The C-F stretching vibrations would appear as strong bands in the 1100-1300 cm⁻¹ region.[14][15]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak. A characteristic feature would be the presence of M+2 and M+4 peaks due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), indicating the presence of two chlorine atoms.[16] Fragmentation would likely involve the loss of Cl, CO, and cleavage of the perfluorinated carbon chain.

Applications in Materials Science

The primary application of this compound is as a monomer for the synthesis of high-performance fluorinated polymers.[17][18][19][20][21]

Polymer Synthesis:

-

Fluorinated Polyamides: Through polycondensation with various diamines, it can be used to synthesize fluorinated polyamides. These polymers are expected to exhibit enhanced thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and low coefficients of friction.

-

Fluorinated Polyesters: Reaction with diols would yield fluorinated polyesters with similar enhanced properties.

These specialty polymers have potential applications in advanced coatings, high-performance fibers, and membranes with specific separation properties.

Figure 3: Polycondensation of this compound with a Diamine.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts violently with water, releasing corrosive hydrochloric acid gas.[22]

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as bases, alcohols, and oxidizing agents.

Conclusion

This compound (CAS 336-06-1) is a valuable, albeit highly reactive, building block in fluoropolymer chemistry. Its perfluorinated backbone imparts unique properties to the resulting polymers, making it a compound of interest for advanced materials applications. A thorough understanding of its reactivity and handling requirements is crucial for its safe and effective use in research and development. Further research to fully characterize its physical and spectroscopic properties would be a valuable contribution to the field of fluorine chemistry.

References

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. amfluoro.com [amfluoro.com]

- 3. 336-06-1 | Octafluoroadipoyl dichloride - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - this compound (C6Cl2F8O2) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. azom.com [azom.com]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. Adipoyl chloride(111-50-2) 13C NMR spectrum [chemicalbook.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. notes.fluorine1.ru [notes.fluorine1.ru]

"octafluoroadipoyl chloride molecular weight and formula"

An In-Depth Technical Guide to Octafluoroadipoyl Chloride

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (OFA-Cl), a pivotal fluorinated building block for advanced material synthesis and pharmaceutical development. We will delve into its fundamental properties, synthesis, reactivity, and handling, offering field-proven insights for researchers and drug development professionals.

Core Chemical Identity and Properties

This compound, systematically named 2,2,3,3,4,4,5,5-octafluorohexanedioyl dichloride, is a bifunctional acyl chloride. The presence of a perfluorinated carbon backbone dramatically influences its reactivity and the properties of its derivatives, making it a subject of significant interest.

Molecular Structure and Formula

The core structure consists of a six-carbon chain where the four internal carbons are fully saturated with fluorine atoms. The terminal carbons are part of acyl chloride functional groups.

Caption: Synthesis pathway from acid to acyl chloride.

Step-by-Step Experimental Workflow

The following protocol is based on established methods for acyl chloride synthesis. [1]

-

Preparation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place octafluoroadipic acid. The entire apparatus must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Reagent Addition: Add a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, dropwise to the flask. [1]The reaction is often exothermic and may require cooling in an ice bath to control the rate.

-

Reaction: After the addition is complete, the mixture is typically heated to reflux to drive the reaction to completion. The progress can be monitored by observing the cessation of gas evolution (HCl or SO₂).

-

Purification: The crude product is purified by fractional distillation under reduced pressure to remove unreacted starting materials and byproducts.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several advanced applications.

Polymer Chemistry

As a bifunctional monomer, OFA-Cl is an excellent candidate for step-growth polymerization. Its reaction with difunctional nucleophiles, such as diamines or diols, yields high-performance fluorinated polymers (e.g., polyamides, polyesters).

Expertise Insight: The incorporation of the -(CF₂)₄- segment imparts unique properties to the resulting polymer, including:

-

High Thermal Stability: The strength of the C-F bond contributes to resistance to thermal degradation.

-

Chemical Inertness: The fluorine sheath protects the polymer backbone from chemical attack.

-

Hydrophobicity and Lipophobicity: Low surface energy results in materials that repel both water and oils.

Caption: Polycondensation using this compound.

Drug Discovery and Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. [2]Judicious placement of fluorine can improve metabolic stability, binding affinity, and membrane permeability. [2] Authoritative Grounding: Acyl chlorides are highly reactive and not typically used directly in vivo. Instead, OFA-Cl serves as a crucial building block in the synthesis of more complex, stable fluorinated molecules. It can be used to create linkers for antibody-drug conjugates (ADCs) or to synthesize novel fluorinated scaffolds for drug discovery programs. The chlorine atoms in molecules have been shown to improve lipophilicity, potency, and pharmacokinetic properties of a molecular target. [3]

Safety, Handling, and Storage

Trustworthiness: A self-validating protocol demands rigorous attention to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage. [4][5]* Reacts Violently with Water: Contact with water or moisture liberates toxic and corrosive hydrogen chloride (HCl) gas. [6]* Inhalation Hazard: Vapors and mists can cause respiratory irritation. [6]

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation. [6][5]2. Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield. [5] * Lab Coat: A flame-resistant lab coat is required.

-

-

Dispensing: Use dry glassware and syringes. Never use water to clean up spills. [7]4. Spill Response: In case of a spill, absorb with an inert material like vermiculite or sand. [7]Do not use combustible materials. Evacuate the area and ensure proper ventilation. [4][8]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents. [9][6]* The storage area should be a designated corrosives area. [6]

References

- Alachem Co., Ltd. 336-06-1 | Octafluoroadipoyl dichloride.

- Amfluoro. 336-06-1 | Octafluoroadipoyl dichloride.

- ChemicalBook. This compound synthesis.

- Fisher Scientific.

- This compound.

- PubChemLite. This compound (C6Cl2F8O2).

- TCI Chemicals.

- Sigma-Aldrich.

- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 336-06-1 Name: this compound.

- Santa Cruz Biotechnology. Adipoyl chloride.

- Exfluor. Octafluoroadipoyl fluoride, 98%, CAS Number: 37881-62-2.

- ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.

- Guidechem. Adipoyl chloride 111-50-2 wiki.

- ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 336-06-1 Name: this compound [xixisys.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Reactivity of Octafluoroadipoyl Chloride with Nucleophiles

This guide provides a comprehensive analysis of the reactivity of octafluoroadipoyl chloride, a key building block in advanced materials science and specialty polymer synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic principles, experimental protocols, and safety considerations essential for harnessing the unique chemical properties of this highly reactive dielectrophile.

Introduction: The Unique Profile of this compound

This compound, with the chemical formula C₆Cl₂F₈O₂, is the di-acyl chloride derivative of octafluoroadipic acid.[1] Its structure is characterized by a six-carbon backbone where the four central carbons are perfluorinated. This extensive fluorination imparts unique and powerful properties to the molecule and the materials derived from it.

The strong electron-withdrawing effect of the fluorine atoms creates highly electrophilic carbonyl carbons, making this compound exceptionally reactive towards nucleophiles.[2][3] This heightened reactivity, compared to its non-fluorinated analog, adipoyl chloride, allows for reactions to proceed under mild conditions. The resulting fluorinated polymers and molecules exhibit desirable characteristics such as high thermal and chemical stability, low surface energy (hydrophobicity and oleophobicity), and a low refractive index.[4][5][6] These properties are leveraged in applications ranging from high-performance coatings and textiles to advanced electronic components and fuel cell membranes.[5]

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles proceed via the well-established nucleophilic acyl substitution mechanism.[3][7] This is a two-step addition-elimination process.

-

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (e.g., the lone pair of electrons on a nitrogen or oxygen atom) on one of the electron-deficient carbonyl carbons. This breaks the C=O pi bond and forms a tetrahedral intermediate.[8][9][10]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond and eliminating the most stable leaving group, which in this case is the chloride ion (Cl⁻).[9][10][11]

The strong inductive effect of the -(CF₂)₄- chain significantly enhances the partial positive charge on the carbonyl carbons, making the initial nucleophilic attack more rapid than in non-fluorinated acyl chlorides.[3]

Caption: Reaction pathways with different nucleophiles.

Reaction with Water: Hydrolysis

This compound reacts violently and exothermically with water and moisture. [12]This hydrolysis reaction is typically instantaneous at room temperature and yields octafluoroadipic acid and dense, corrosive fumes of hydrogen chloride. [8][13] COCl(CF₂)₄COCl + 2H₂O → HOOC(CF₂)₄COOH + 2HCl

This high sensitivity to water necessitates that all reactions involving this compound be conducted under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Quantitative Reactivity Data

While specific kinetic rate constants for this compound are not widely published in open literature, a qualitative and comparative reactivity trend can be established based on fundamental principles of nucleophilicity and electrophilicity. [14][15][16]

| Nucleophile Class | General Reactivity | Typical Conditions | Byproduct | Causality |

|---|---|---|---|---|

| Primary/Secondary Amines | Very High / Vigorous | Room Temperature, Anhydrous | HCl | High nucleophilicity of nitrogen; reaction is often diffusion-controlled. [17] |

| Alcohols / Phenols | Moderate | Room Temp w/ Base or Heat | HCl | Lower nucleophilicity of oxygen compared to nitrogen. [13] |

| Water | Extremely High / Violent | Spontaneous at Room Temp | HCl | Highly favorable hydrolysis reaction; a significant safety concern. [12][18]|

Safety, Handling, and Disposal

Due to its high reactivity and corrosive nature, strict safety protocols must be followed when handling this compound.

Core Safety Requirements:

-

Handling: Always handle in a certified chemical fume hood. [19][20]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [12][18]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and incompatible materials like bases, alcohols, and amines. [12]* Spills: In case of a small spill, absorb with an inert, dry material like sand or vermiculite. Do not use water or combustible materials. [12][19]

This procedure is for quenching small, residual amounts of the reagent before disposal.

-

Prepare Neutralizing Solution: In a large beaker within a fume hood, prepare a cold (0 °C) saturated solution of sodium bicarbonate (NaHCO₃). The beaker volume should be at least five times the volume of the acyl chloride solution to be quenched.

-

Slow Addition: With vigorous stirring, slowly and dropwise add the residual this compound solution to the cold bicarbonate solution. Caution: This reaction is exothermic and will release CO₂ and HCl gas. A very slow addition rate is critical to control foaming and heat generation. [19]3. Complete Reaction: Continue stirring for at least 1 hour after the addition is complete to ensure full neutralization.

-

pH Check: Check the pH of the solution with pH paper to ensure it is neutral or slightly basic (pH 7-9).

-

Waste Collection: Transfer the neutralized aqueous solution to a properly labeled hazardous waste container for collection by environmental health and safety personnel. [19][20]

Caption: Workflow for the safe neutralization and disposal.

Conclusion

This compound is a powerful and versatile difunctional monomer whose reactivity is dominated by the strong electrophilicity of its perfluorinated backbone. It reacts readily with a range of nucleophiles, most notably with amines and alcohols, to form robust amides and esters, respectively. This reactivity profile makes it an indispensable tool for synthesizing high-performance fluoropolymers and specialty materials. However, its utility is matched by its hazardous nature, particularly its violent reaction with water. A thorough understanding of its reaction mechanisms, coupled with strict adherence to safety and handling protocols, is paramount for its successful and safe application in research and development.

References

- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.

- XiXisys. (2025). GHS 11 (Rev.11) SDS Word 下载CAS: 336-06-1 Name: this compound.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Adipoyl chloride.

- PubChem. (n.d.). Octafluoroadipoyl difluoride | C6F10O2 | CID 123466.

- ECHEMI. (n.d.). Analyzing acid chlorides?.

- ChemicalBook. (n.d.). This compound synthesis.

- MDPI. (n.d.). Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future.

- AGC. (n.d.). 6. A New Route to Perfluoro (alkoxyalkanoyl) Fluorides - from Non-fluorinated Compounds.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Adipoyl chloride.

- ResearchGate. (2020). Materials applications of organofluorine compounds | Request PDF.

- Synquest Labs. (n.d.). Octafluoroadipoyl fluoride.

- Royal Society of Chemistry. (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.

- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).

- Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination.

- Acta Chimica Sinica. (1983). The syntheses of fluorinated alkanesulfonamides and poly-(fluorinated alkanesulfonamides).

- NIH. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC.

- Google Patents. (n.d.). US5466877A - Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones.

- ResearchGate. (n.d.). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides | Request PDF.

- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols.

- Greenpeace Research Laboratories. (n.d.). Uses of Perfluorinated Substances.

- NIH. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC.

- Sci-Hub. (1996). Reactions of perfluoroalkylacetones with nucleophilic reagents.

- chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.

- PDXScholar. (n.d.). Fluorinated Esters: Synthesis and Identification.

- MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.

- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.

- Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines.

- ResearchGate. (n.d.). Kinetics and products studies of reactions between fluorine atoms and CHF3, CHClF2, CHCl2F and CHCl3.

- Benchchem. (n.d.). Proper Disposal of Oleoyl Chloride: A Guide for Laboratory Professionals.

- NIH. (n.d.). An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC.

- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.

- Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.

- Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol.

- Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.

- Save My Exams. (2025). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note.

- YouTube. (2022). Acid Chloride + Alcohol = Ester (Mechanism).

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride.

- YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides.

- YouTube. (2022). CIE Topic 8 Reaction Kinetics REVISION.

- organic-chemistry.org. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.

- OUCI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction ….

- BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.

- Benchchem. (n.d.). Proper Disposal of Cinnamoyl Chloride: A Step-by-Step Guide for Laboratory Professionals.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemrevise.org [chemrevise.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. savemyexams.com [savemyexams.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.com [fishersci.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … [ouci.dntb.gov.ua]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. download.basf.com [download.basf.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of Octafluoroadipoyl Chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of octafluoroadipoyl chloride in organic solvents. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who utilize fluorinated compounds and require a deep understanding of their solution behavior. This document moves beyond simple empirical observations to provide a framework for predicting and experimentally verifying solubility, addressing the scarcity of public-domain quantitative data for this specific reagent.

Introduction to this compound: A Highly Reactive Fluorinated Building Block

This compound, with the chemical formula C₆Cl₂F₈O₂, is a diacyl chloride derivative of octafluoro adipic acid.[1] Its structure is characterized by a six-carbon backbone where eight hydrogen atoms are substituted with fluorine, and the terminal carboxylic acid groups are converted to highly reactive acyl chloride functionalities. This high degree of fluorination imparts unique physicochemical properties, including high electrophilicity of the carbonyl carbons and altered intermolecular forces compared to its non-fluorinated analog, adipoyl chloride.[2][3][4]

The primary utility of this compound lies in its role as a monomer in step-growth polymerization to produce fluorinated polyamides and polyesters.[2][4][5] These polymers exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. Understanding its solubility is paramount for controlling reaction kinetics, optimizing process conditions, and ensuring homogeneity in polymerization reactions.

Theoretical Framework for Solubility of a Fluorinated Acyl Chloride

The principle of "like dissolves like" provides a foundational but simplified view of solubility. For a complex molecule like this compound, a more nuanced understanding requires consideration of several intermolecular forces.

Impact of Fluorination on Intermolecular Interactions: The dense electron cloud of fluorine atoms leads to weak van der Waals forces and a low propensity for hydrogen bonding.[2][6] This results in perfluorinated compounds being poor solvents for many organic molecules.[2][6] Conversely, the high electronegativity of fluorine creates strong inductive effects, polarizing the C-F bonds and influencing the overall molecular dipole moment.

Acyl Chloride Reactivity: The acyl chloride functional groups are highly susceptible to nucleophilic attack.[7][8][9][10][11][12] This reactivity precludes the use of protic solvents like water and alcohols, as they would readily react to form the corresponding carboxylic acid or esters.[7][8][10][11][12] Therefore, any consideration of solubility must be limited to aprotic organic solvents.

Due to the scarcity of direct experimental data, predictive models are invaluable tools for estimating the solubility of this compound.

Predictive Models for Solubility Assessment

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting the miscibility of a solute in a solvent by breaking down the total cohesion energy into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[13][14] The underlying principle is that substances with similar HSP values are likely to be miscible.[13][14]

To predict the solubility of this compound, one would first need to determine its HSP values. This can be achieved through experimental methods involving dispersing the compound in a range of solvents with known HSPs or through computational estimation using group contribution methods.[7][8] Once the HSP of this compound is known, its compatibility with various organic solvents can be predicted by calculating the "distance" (Ra) between their respective points in Hansen space. A smaller Ra indicates a higher likelihood of solubility.

The workflow for utilizing HSP is visualized below:

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based model that predicts thermodynamic properties, including solubility, from first principles.[3][5][9][15][16] It calculates the chemical potential of a solute in a solvent by considering the interactions of the molecule's surface charges with the solvent as a conductor-like medium.[3][5][15][16]

The advantage of COSMO-RS is its ability to provide quantitative solubility predictions without the need for experimental input, making it ideal for novel or specialized compounds like this compound.[1][17] The process involves generating a COSMO file for the molecule through a quantum chemical calculation and then using the COSMO-RS software to predict its solubility in a wide range of solvents.

The COSMO-RS prediction workflow is as follows:

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- Teachy. (n.d.). Summary of Organic Functions: Acyl Halide.

- ChemicalBook. (n.d.). This compound synthesis.

- CHEM-GUIDE. (n.d.). Nomenclature, preparation and properties of i. Acid halides ii. Acid amides iii. Acid anhydrides and iv. Esters.

- Unknown. (n.d.). Organic halides.

- Klamt, A. (n.d.). Prediction of Solubility with COSMO-RS. Zenodo.

- BenchChem. (n.d.). Solubility of Organic Compounds in Perfluoro-2-methyl-3-ethylpentane: An In-depth Technical Guide.

- Abraham, M. H. (n.d.). The factors that influence solubility in perfluoroalkane solvents. ResearchGate.

- Unknown. (n.d.). PFOS solubility in different organic solvents (a) and alcoholic.... ResearchGate.

- Guidechem. (n.d.). Adipoyl chloride 111-50-2 wiki.

- Chemistry LibreTexts. (2023). Properties of Acyl Halides.

- Hansen, C. M. (n.d.). Hansen Solubility Parameters.

- Fu, Y., Mu, W., et al. (2025). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors.

- Pereira, C. G., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications.

- Atom Scientific Ltd. (n.d.). Adipoyl Chloride 98%.

- Wikipedia. (n.d.). Hansen solubility parameter.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Adipoyl Chloride: A Versatile Dichloride for High-Performance Polymers and Specialty Chemicals.

- Unknown. (n.d.). New Developments in Prediction of Solid-State Solubility and Cocrystallization Using COSMO-RS Theory. ResearchGate.

- Unknown. (n.d.). Adipoyl Chloride (111-50-2): Enhancing Materials Through Polymerization.

- Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).

- Unknown. (n.d.). US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents. Google Patents.

- Reddit. (2021). Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride?.

- sathee jee. (n.d.). Chemistry Acid Chloride.

- Unknown. (2023). Preparations and Reactions of Acyl Chlorides. YouTube.

- Wikipedia. (n.d.). Acyl halide.

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. zenodo.org [zenodo.org]

- 4. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]

- 12. youtube.com [youtube.com]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

"hazards and safety precautions for handling octafluoroadipoyl chloride"

An In-depth Technical Guide to the Safe Handling of Octafluoroadipoyl Chloride for Advanced Research Applications

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the hazards and necessary safety precautions for the handling of this compound. It is intended for researchers, scientists, and drug development professionals who may utilize this reagent in their work. The information herein is synthesized from established safety data sheets, academic literature, and best practices in chemical laboratory safety, with the goal of fostering a proactive safety culture.

Understanding this compound: Physicochemical Properties

This compound (C6Cl2F8O2) is a diacyl chloride derivative of adipic acid, where the hydrogen atoms on the carbon chain have been replaced by fluorine. This high degree of fluorination imparts unique chemical properties that are valuable in synthesis but also introduce specific hazards.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6Cl2F8O2 | |

| Molecular Weight | 348.96 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 133-135 °C (271-275 °F) | |

| Density | 1.69 g/cm³ at 25 °C (77 °F) | |

| Vapor Pressure | 10.3 hPa at 20 °C (68 °F) |

The high vapor pressure indicates a significant inhalation hazard if handled in an open environment. Its density, being much higher than water, is a critical consideration for spill response.

Comprehensive Hazard Analysis

The primary hazards associated with this compound stem from its high reactivity, particularly with water and other nucleophiles, and its corrosive nature.

Reactivity Hazards

This compound is highly susceptible to hydrolysis. Upon contact with water or moisture, it rapidly decomposes to form octafluoroadipic acid and hydrochloric acid (HCl) gas. This reaction is exothermic and the production of corrosive HCl gas presents a significant inhalation risk. The reaction with other nucleophiles, such as alcohols and amines, is similarly vigorous and produces corrosive byproducts.

Health Hazards

Acute Effects:

-

Inhalation: Inhalation of vapors or aerosols can cause severe irritation and chemical burns to the respiratory tract. Symptoms may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.

-

Skin Contact: Direct contact with the liquid causes severe skin burns and eye damage. The material can be absorbed through the skin, potentially leading to systemic toxicity.

-

Eye Contact: Contact with the eyes will cause severe burns and can lead to permanent eye damage.

-

Ingestion: Ingestion is expected to cause severe burns to the gastrointestinal tract.

Chronic Effects:

Data on the long-term effects of exposure to this compound is limited. However, due to its corrosive nature, repeated low-level exposure may lead to chronic respiratory irritation and other tissue damage.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

-

Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors and protect from splashes.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any area where this chemical is handled.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent personal exposure.

Table 2: Recommended Personal Protective Equipment

| Body Part | PPE Recommendation | Rationale |

| Hands | Wear chemically resistant gloves such as butyl rubber or Viton. A double layer of nitrile gloves may be used for short-duration tasks, but breakthrough times should be carefully considered. | Protects against direct skin contact and absorption. |

| Eyes/Face | Chemical safety goggles and a full-face shield. | Provides protection against splashes and vapors. |

| Body | A chemically resistant lab coat or apron. | Protects underlying clothing and skin from contamination. |

| Respiratory | A full-face respirator with an appropriate acid gas/organic vapor cartridge may be necessary for non-routine operations or in the event of a spill. | Provides respiratory protection in high-concentration environments. |

Safe Handling and Experimental Workflow

Adherence to a strict protocol is necessary to minimize risks during the handling and use of this compound.

General Handling Precautions

-

Always work in a chemical fume hood.

-

Keep the container tightly closed when not in use.

-

Avoid contact with water and other incompatible materials.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use only spark-proof tools.

Example Experimental Workflow: Preparation of a Solution

The following is a generalized workflow for preparing a solution of this compound.

Caption: Experimental workflow for handling this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response

The response to a spill will depend on its size.

Caption: Decision tree for spill response.

Exposure Response

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical to long-term safety.

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep containers tightly sealed.

-

Store in a corrosion-resistant cabinet.

-

Protect from moisture.

Waste Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a valuable reagent in chemical synthesis, but it poses significant hazards if not handled correctly. A thorough understanding of its reactivity and toxicity, coupled with the consistent application of robust engineering controls, appropriate personal protective equipment, and safe handling procedures, is essential for its safe use in a research environment.

References

A Comparative Analysis of Octafluoroadipoyl Chloride and Adipoyl Chloride: Structure, Reactivity, and Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed comparative analysis of octafluoroadipoyl chloride and its non-fluorinated analog, adipoyl chloride. As bifunctional acyl chlorides, both molecules are critical building blocks in polymer chemistry and organic synthesis. However, the introduction of a perfluorinated carbon backbone in this compound dramatically alters its physicochemical properties, reactivity, and the characteristics of its derivative materials. This document explores these differences from a mechanistic perspective, offering field-proven insights for researchers in materials science and drug development. We will dissect their molecular structures, synthesis protocols, comparative reactivity based on electronic effects, and safety considerations, culminating in a discussion of their distinct applications and the unique advantages conferred by fluorination.

Chapter 1: Molecular Structure and Physicochemical Properties

The fundamental difference between this compound (OFAC) and adipoyl chloride (AC) lies in the substitution of hydrogen atoms with fluorine atoms on the aliphatic chain. This substitution has profound consequences for the molecule's size, mass, and electronic distribution.

Diagram: Comparative Molecular Structures

Caption: Chemical structures of Adipoyl Chloride and this compound.

The replacement of hydrogen with fluorine, a more massive and highly electronegative atom, directly impacts the bulk physical properties. The molecular weight of OFAC is nearly 80% greater than that of AC, and its density is expected to be significantly higher due to the mass of fluorine and the shorter, stronger C-F bonds leading to a more compact molecular volume.

Table 1: Comparison of Physicochemical Properties

| Property | Adipoyl Chloride | This compound | Rationale for Difference |

| CAS Number | 111-50-2[1] | 336-06-1[2] | Unique chemical identifiers. |

| Molecular Formula | C₆H₈Cl₂O₂[3] | C₆F₈Cl₂O₂[2] | Substitution of 8 H atoms with 8 F atoms. |

| Molecular Weight | 183.03 g/mol [4] | 326.96 g/mol [2] | Fluorine's atomic mass (19.00 amu) is much higher than hydrogen's (1.01 amu). |

| Appearance | Colorless to pale yellow liquid[4][5] | Data not widely available, expected to be a colorless liquid. | Both are simple diacyl chlorides. |

| Boiling Point | 105-107 °C @ 2 mmHg[4][6] | Data not widely available, but expected to be similar or slightly lower due to reduced intermolecular forces despite higher mass. | Perfluorocarbons have weak van der Waals forces. |

| Density | ~1.259 g/mL at 25 °C[4] | Data not widely available, expected to be significantly higher (>1.7 g/mL). | High atomic mass of fluorine packed into the carbon chain. |

| Reactivity | Highly reactive with nucleophiles; reacts violently with water.[4][6] | Expected to be even more reactive towards nucleophiles due to strong inductive effects. | The powerful electron-withdrawing nature of the perfluoroalkyl chain enhances the electrophilicity of the carbonyl carbons. |

Chapter 2: Synthesis Pathways

Both compounds are synthesized from their corresponding dicarboxylic acids. The critical step is the conversion of the carboxylic acid groups into highly reactive acyl chloride groups. This is typically achieved using a potent chlorinating agent under anhydrous conditions to prevent immediate hydrolysis of the product.

Diagram: General Synthesis of Acyl Chlorides

Caption: General reaction scheme for converting a dicarboxylic acid to a diacyl chloride.

Expert Protocol 1: Synthesis of Adipoyl Chloride

Causality: The synthesis of adipoyl chloride from adipic acid is a standard nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is a common and effective reagent because its byproducts (SO₂ and HCl) are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[4][7] A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which is a more potent acylating agent and accelerates the reaction.[3]

Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂). Ensure all glassware is oven-dried to remove any moisture. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: To the flask, add adipic acid and a large excess of thionyl chloride (which can also serve as the solvent).[8]

-

Catalysis: Add a catalytic amount (e.g., a few drops) of DMF.

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Purification: After the reaction is complete, remove the excess thionyl chloride by distillation. The remaining crude adipoyl chloride is then purified by vacuum distillation to yield a colorless liquid.[3]

Expert Protocol 2: Synthesis of this compound

Causality: The synthesis of OFAC follows a similar principle, starting from octafluoroadipic acid. Due to the high stability of the perfluorinated starting material, a more aggressive chlorinating agent like phosphorus pentachloride (PCl₅) may be employed to ensure complete conversion.[2]

Methodology:

-

Setup: Use an identical setup as for adipoyl chloride, ensuring rigorous exclusion of moisture.

-

Reagents: In the reaction flask, combine octafluoroadipic acid with phosphorus pentachloride.

-

Reaction: The reaction is often heated to facilitate the conversion. The solid PCl₅ will react to form the liquid acyl chloride and phosphoryl chloride (POCl₃).

-

Purification: The desired this compound product is isolated from the POCl₃ byproduct via fractional vacuum distillation.

Chapter 3: Comparative Reactivity and Electronic Effects

The core difference in the chemical behavior of AC and OFAC stems from the powerful negative inductive effect (-I effect) of the fluorine atoms. Fluorine is the most electronegative element, and the cumulative effect of eight fluorine atoms pulls electron density away from the carbon backbone and, crucially, from the carbonyl carbons.

Diagram: Inductive Effects on Carbonyl Electrophilicity

Caption: The strong inductive effect in OFAC makes its carbonyl carbons far more electrophilic.

This increased electrophilicity makes OFAC a significantly "hotter" electrophile than AC. Consequently, it will react more rapidly with nucleophiles in nucleophilic acyl substitution reactions.

-

Reaction with Amines (e.g., Polyamide Formation): The rate of amide bond formation is expected to be substantially faster with OFAC than with AC. This can be advantageous for achieving high molecular weight polymers quickly but may also require more stringent control over reaction conditions to prevent side reactions.

-

Reaction with Alcohols (e.g., Polyester Formation): Similarly, esterification reactions will proceed more readily with OFAC.

-

Hydrolysis: Adipoyl chloride is known to react violently with water.[4][9] Given its heightened electrophilicity, this compound's reaction with water is expected to be even more vigorous and exothermic. This presents a significant safety consideration, as the reaction produces corrosive hydrochloric acid.

Chapter 4: Applications and Implications

The choice between AC and OFAC is dictated by the desired properties of the final product.

-

Adipoyl Chloride: As a workhorse monomer, AC is famously used with hexamethylenediamine to produce Nylon 6,6 .[7][10][11] The flexible four-carbon methylene chain is a key structural feature that imparts toughness, elasticity, and desirable mechanical properties to the resulting polyamide, making it suitable for fibers, textiles, and engineering plastics.[11] It is also used to create polyesters and as a cross-linker for hydrogels.[10]

-

This compound: OFAC is a specialty monomer used to create high-performance fluoropolymers. The incorporation of the -(CF₂)₄- segment imparts unique and valuable properties:

-

Enhanced Stability: The strength of the C-F bond provides exceptional thermal and chemical resistance to the resulting polymers.

-

Hydrophobicity and Oleophobicity: Fluorinated polymers exhibit low surface energy, leading to materials that are water- and oil-repellent, ideal for protective coatings and membranes.

-

Altered Mechanical Properties: In contrast to the flexibility provided by the -(CH₂)₄- chain, the perfluorinated segment typically results in a more rigid and stiff polymer backbone.

-

Biomedical Potential: The chemical inertness of fluoropolymers makes them attractive candidates for medical implants, drug delivery systems, and biomedical devices where biocompatibility and minimal interaction with biological systems are paramount.

-

Chapter 5: Experimental Protocols and Safety

Expert Protocol 3: The "Nylon Rope Trick" - Interfacial Polymerization

Causality: This classic demonstration showcases the rapid reaction between an acyl chloride and an amine.[11] The polymerization occurs at the interface between two immiscible liquids, allowing for the continuous removal of the polymer product. An aqueous phase is used to dissolve the diamine and a base (like NaOH), while the diacyl chloride is dissolved in a non-polar organic solvent. The base is crucial as it neutralizes the HCl byproduct, driving the condensation reaction to completion.

Diagram: Interfacial Polymerization Workflow

Caption: Workflow for the interfacial polymerization of Nylon 6,6.

Methodology:

-

Aqueous Phase: In a beaker, prepare a solution of hexamethylenediamine in water containing sodium hydroxide.

-

Organic Phase: Prepare a separate solution of adipoyl chloride in a water-immiscible organic solvent, such as cyclohexane.[12]

-

Interface Formation: Carefully pour the organic solution on top of the aqueous solution to create a distinct interface.

-

Polymerization: A film of Nylon 6,6 will form instantly at the liquid-liquid interface.

-

Product Removal: Using forceps, grasp the center of the polymer film and pull it upwards out of the beaker. A continuous strand or "rope" of nylon can be drawn out and wound onto a spool.

-

Washing: The resulting nylon rope should be washed thoroughly with water and then ethanol to remove unreacted monomers, solvent, and byproducts before drying.

Safety and Handling Comparison

Both adipoyl chloride and this compound are hazardous chemicals that must be handled with extreme care in a well-ventilated chemical fume hood.

-

Corrosivity: Both are classified as corrosive and will cause severe skin burns and eye damage upon contact.[13][14][15] Immediate and thorough flushing with water is necessary in case of exposure, followed by medical attention.

-

Moisture Sensitivity: Both react with moisture, releasing corrosive HCl gas.[6][9] Containers must be kept tightly sealed and preferably stored under an inert gas like nitrogen or argon.[14] All transfers should be performed using techniques that minimize atmospheric exposure.

-

Personal Protective Equipment (PPE): Mandatory PPE includes chemical splash goggles, a face shield, appropriate chemical-resistant gloves (e.g., butyl rubber or laminate), and a lab coat.[13][16]

-

Spill & Disposal: Spills should be absorbed with an inert material like sand or vermiculite and then carefully neutralized before disposal.[16][17] Do NOT use water on a spill, as this will exacerbate the release of HCl gas.[16] Disposal must follow local hazardous waste regulations.

-

Enhanced Precautions for OFAC: Due to its higher predicted reactivity, all handling precautions for OFAC should be considered even more critical. The higher exothermicity of its reaction with water demands that even trace amounts of moisture be avoided.

Conclusion

While structurally similar, this compound and adipoyl chloride are functionally distinct chemical building blocks. Adipoyl chloride remains an essential, cost-effective monomer for producing conventional polymers like Nylon 6,6, where mechanical flexibility and strength are key. In contrast, this compound is a specialty reagent that serves as a gateway to high-performance fluoropolymers. The profound electron-withdrawing nature of its perfluorinated backbone not only enhances its reactivity but also imparts exceptional chemical and thermal stability, hydrophobicity, and unique mechanical properties to its derivatives. For researchers and developers, the choice between these two molecules is a strategic one, balancing cost and scalability against the demand for advanced material performance in challenging chemical, thermal, and biological environments.

References

-

Grokipedia. Adipoyl chloride. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Adipoyl chloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Adipoyl Chloride: A Versatile Dichloride for High-Performance Polymers and Specialty Chemicals. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Nylon 6,6 Production: The Role of Adipoyl Chloride. [Link]

-

Wikipedia. Adipoyl chloride. [Link]

-

PubChem. Adipoyl chloride | C6H8Cl2O2 | CID 61034. [Link]

-

Scholar Chemistry. Material Safety Data Sheet Adipoyl Chloride. [Link]

-

Reddit. 700mg of adipic acid I made for use in a nylon 6,6 synthesis. Next I need to convert it to adipoyl chloride using thionyl chloride.[Link]

-

Oakwood Chemical. This compound. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 336-06-1 Name: this compound. [Link]

-

Wiley Online Library. Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. [Link]

-

PubChemLite. This compound (C6Cl2F8O2). [Link]

-

ResearchGate. Advantages of acyl fluorides compared to acyl chlorides, previous work.... [Link]

-

ResearchGate. Comparative reaction pathways of acyl fluorides and chlorides with amines.. [Link]

-

PubChem. Octafluoroadipoyl difluoride | C6F10O2 | CID 123466. [Link]

-

Reddit. For #2 Acyl Halides reactivity trend. [Link]

-

ACS Publications. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

Sources

- 1. CAS 111-50-2: Adipoyl chloride | CymitQuimica [cymitquimica.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Adipoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Page loading... [guidechem.com]

- 6. Adipoyl chloride | 111-50-2 [chemicalbook.com]

- 7. Adipoyl chloride - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Atom Scientific Ltd | Product | Adipoyl Chloride 5% in Cyclohexane [atomscientific.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. tcichemicals.com [tcichemicals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. archpdfs.lps.org [archpdfs.lps.org]

A Technical Guide to the Application of Fluorinated Diacid Chlorides in Advanced Polymer Synthesis